Temarotene

Description

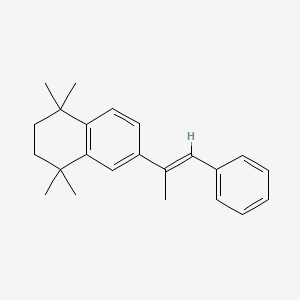

Structure

3D Structure

Properties

IUPAC Name |

1,1,4,4-tetramethyl-6-[(E)-1-phenylprop-1-en-2-yl]-2,3-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28/c1-17(15-18-9-7-6-8-10-18)19-11-12-20-21(16-19)23(4,5)14-13-22(20,2)3/h6-12,15-16H,13-14H2,1-5H3/b17-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJQTAMVZYFLCR-BMRADRMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75078-91-0, 89410-65-1 | |

| Record name | Temarotene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075078910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Temarotene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089410651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TEMAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A28G39IJ7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tazarotene prodrug conversion to tazarotenic acid

An In-depth Technical Guide to the Prodrug Conversion of Tazarotene to Tazarotenic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tazarotene is a third-generation, receptor-selective topical retinoid belonging to the acetylenic class of retinoids.[1][2] It is formulated as a prodrug, meaning it is administered in an inactive form and is converted to its active form within the body.[2][3] This conversion is a critical step for its therapeutic efficacy in the treatment of plaque psoriasis, acne vulgaris, and photoaged skin.[4] Upon topical application, tazarotene is rapidly hydrolyzed by esterases to its active metabolite, tazarotenic acid. This active form then binds with high affinity to retinoic acid receptors (RARs), particularly RAR-β and RAR-γ, to modulate gene expression, which in turn influences cellular differentiation, proliferation, and inflammation. This guide provides a detailed technical overview of the metabolic conversion of tazarotene to tazarotenic acid, including the metabolic pathways, relevant quantitative data, and experimental protocols for its study.

Metabolic Pathway of Tazarotene

The metabolism of tazarotene is a multi-step process that begins with its conversion to the active form, tazarotenic acid, and is followed by further metabolism to inactive, more polar metabolites that are readily eliminated from the body.

Primary Conversion: Hydrolysis to Tazarotenic Acid

The primary and most crucial step in the bioactivation of tazarotene is the hydrolysis of its ethyl ester group. This reaction is catalyzed by esterases, which are abundant in the skin, blood, and liver. The rapid de-esterification in the skin delivers the active drug directly to the target tissue. The half-life of this conversion is remarkably short, estimated to be between 2 and 18 minutes in animal studies.

Subsequent Metabolism of Tazarotenic Acid

Once formed, tazarotenic acid undergoes further metabolism, primarily through oxidation. This process leads to the formation of sulfoxides, sulfones, and other polar metabolites. Several cytochrome P450 (CYP) enzymes have been implicated in the oxidative metabolism of tazarotenic acid, including CYP2C8, CYP26A1, and CYP26B1. Notably, CYP26A1 and CYP26B1, which are known for metabolizing all-trans retinoic acid, also metabolize tazarotenic acid, with the highest rates of sulfoxide formation observed with these enzymes. These subsequent metabolic steps render the molecule more water-soluble, facilitating its elimination from the body through both urinary and fecal pathways.

Quantitative Data on Tazarotene and Tazarotenic Acid

The following tables summarize key quantitative parameters related to the pharmacokinetics and analysis of tazarotene and its active metabolite.

Table 1: Pharmacokinetic Parameters

| Parameter | Tazarotene | Tazarotenic Acid | Reference(s) |

| Systemic Bioavailability | ~1% (topical application to healthy skin) | ~5% or less (steady state in psoriatic patients) | |

| Protein Binding | >99% | >99% | |

| Elimination Half-life | <20 minutes | ~18 hours | |

| Time to Peak Plasma Conc. (Tmax) | Not applicable (rapid conversion) | 9 hours | |

| Primary Route of Elimination | - | Urinary and fecal pathways |

Table 2: Enzyme Kinetic Parameters for Tazarotenic Acid Metabolism

| Enzyme | Metabolite | Km (µM) | Intrinsic Clearance (Vmax/Km) | Reference(s) |

| CYP26A1 | Tazarotenic acid sulfoxide & Hydroxytazarotenic acid | - | Slightly higher than CYP26B1 | |

| CYP26B1 | Tazarotenic acid sulfoxide & Hydroxytazarotenic acid | - | - |

Note: Specific Km and Vmax values were not detailed in the provided search results, but the relative clearance was noted.

Table 3: Analytical Method Parameters for Quantification

| Analyte | Method | Concentration Range | Reference(s) |

| Tazarotene | UPLC-QDa | 0.4–18,750 ng/mL | |

| Tazarotenic Acid | UPLC-QDa | 13.3–12,500 ng/mL | |

| Tazarotene | HPTLC | 100–500 ng/mL | |

| Tazarotene | UV-Vis | 1-5 µg/ml |

Experimental Protocols

This section details the methodologies for key experiments related to the study of tazarotene conversion.

Protocol 1: Esterase Activity Assay (Spectrophotometric Method)

This protocol provides a general method for determining esterase activity, which is fundamental to the conversion of tazarotene.

-

Principle: This assay measures the hydrolysis of a substrate, such as o-nitrophenyl butyrate, by esterases, which releases o-nitrophenol, a colored product that can be quantified spectrophotometrically.

-

Reagents:

-

50 mM Potassium Phosphate Buffer, pH 7.5.

-

100 mM o-Nitrophenyl Butyrate (ONPB) solution in dimethylsulfoxide.

-

Esterase enzyme solution (e.g., from skin homogenate, liver microsomes, or purified enzyme).

-

-

Procedure:

-

Pipette the potassium phosphate buffer and the enzyme solution into a cuvette.

-

Initiate the reaction by adding the ONPB solution.

-

Immediately mix by inversion and record the increase in absorbance at 420 nm for approximately 5 minutes using a spectrophotometer.

-

Calculate the rate of change in absorbance per minute (ΔA420/min) from the linear portion of the curve.

-

Enzyme activity is expressed as the amount of enzyme required to release 1 µmole of o-nitrophenol per minute.

-

Protocol 2: Quantification of Tazarotene and Tazarotenic Acid via UPLC-QDa

This protocol describes a validated method for the simultaneous quantification of tazarotene and tazarotenic acid in a biological matrix like porcine skin.

-

Sample Preparation (Extraction from Skin):

-

Collect skin samples after application of the drug.

-

Clean the skin surface to remove residual drug.

-

Place skin samples in an Eppendorf tube and add 1 mL of methanol for extraction.

-

Shake the tubes at a moderate speed for approximately 16 hours.

-

Filter the extracts through a 0.45 µm syringe filter before analysis.

-

-

Chromatographic Conditions:

-

System: Ultra-Performance Liquid Chromatography with a Quadrupole Detector Mass Spectrometer (UPLC-QDa).

-

Column: A suitable C18 column (e.g., X-Terra™ C18, 50x4.6mm, 5µm).

-

Mobile Phase: A gradient elution using a buffer (e.g., 0.02M ammonium acetate pH 2.5) and organic solvents like acetonitrile and methanol.

-

Flow Rate: Typically around 1.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

-

-

Detection and Quantification:

-

The compounds are identified and quantified using mass spectrometry detection.

-

A standard curve is generated using known concentrations of tazarotene and tazarotenic acid to quantify the amounts in the samples. The method is linear over a concentration range of 0.4–18,750 ng/mL for tazarotene and 13.3–12,500 ng/mL for tazarotenic acid.

-

Protocol 3: In Vitro Metabolism Study in Liver Microsomes

This protocol outlines a method to study the metabolism of tazarotene by liver enzymes.

-

Incubation Mixture:

-

Prepare an incubation mixture containing:

-

Human liver microsomes.

-

Tazarotene (substrate).

-

A buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

NADPH regenerating system (to initiate the reaction).

-

-

-

Procedure:

-

Pre-incubate the liver microsomes, tazarotene, and buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solvent like cold acetonitrile.

-

Centrifuge the mixture to precipitate proteins.

-

Analyze the supernatant for the presence of tazarotene, tazarotenic acid, and other metabolites using a validated analytical method like UPLC-MS/MS.

-

Mechanism of Action of Tazarotenic Acid: A Signaling Pathway Overview

Tazarotenic acid exerts its therapeutic effects by acting as a selective agonist for retinoic acid receptors (RARs), with a preference for RAR-β and RAR-γ. The signaling cascade is initiated when tazarotenic acid enters the cell nucleus and binds to these receptors. This ligand-receptor complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the normalization of keratinocyte differentiation and proliferation, and a reduction in the expression of inflammatory markers, which are key pathogenic factors in psoriasis and acne.

References

- 1. Tazarotene - Wikipedia [en.wikipedia.org]

- 2. Photostability Testing of a Third-Generation Retinoid—Tazarotene in the Presence of UV Absorbers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review on Characteristics and Analytical Methods of Tazarotene: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Systemic Absorption of Topical Tazarotene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tazarotene is a third-generation, receptor-selective topical retinoid prodrug approved for the treatment of plaque psoriasis, acne vulgaris, and photodamaged skin.[1][2] Following topical application, tazarotene undergoes rapid hydrolysis in the skin to its active metabolite, tazarotenic acid, which mediates the drug's therapeutic effects.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics and systemic absorption of topical tazarotene. It consolidates quantitative data from key clinical studies, details common experimental methodologies, and illustrates the metabolic and mechanistic pathways. The limited systemic exposure and rapid elimination of tazarotene and its active metabolite contribute to a favorable safety profile, minimizing the potential for systemic adverse effects.[5]

Introduction to Tazarotene Pharmacokinetics

Tazarotene is a member of the acetylenic class of retinoids and is unique in its receptor selectivity. As a prodrug, it is biologically inactive until converted to tazarotenic acid by esterases in the skin. Tazarotenic acid selectively binds to retinoic acid receptors (RARs), particularly subtypes RAR-β and RAR-γ, to modulate the expression of genes involved in cellular differentiation, proliferation, and inflammation.

The pharmacokinetic profile of topical tazarotene is characterized by:

-

Low Systemic Absorption: Percutaneous absorption is minimal, with systemic bioavailability of tazarotenic acid estimated to be between 1% and 6%.

-

Rapid Metabolism: Tazarotene is quickly hydrolyzed to tazarotenic acid, with very little parent compound detectable in plasma.

-

High Protein Binding: Tazarotenic acid is extensively bound to plasma proteins, exceeding 99%.

-

Further Metabolism and Elimination: Tazarotenic acid is further metabolized into inactive sulfoxides, sulfones, and other polar metabolites that are eliminated through both renal and fecal pathways. The terminal half-life of tazarotenic acid is approximately 18 hours in both healthy individuals and patients with psoriasis.

Quantitative Pharmacokinetic Data

Systemic exposure to tazarotenic acid is dependent on the formulation used, the concentration, the surface area of application, and the condition of the skin. The following tables summarize key pharmacokinetic parameters from clinical studies in various patient populations.

Table 1: Pharmacokinetics of Tazarotene Cream 0.1% in Acne Vulgaris & Photodamaged Skin

| Patient Population | Application Area (BSA) | N | Max Avg. Cmax (ng/mL) ± SD | Max Avg. AUC (ng·h/mL) ± SD | Day of Max Concentration |

| Acne Vulgaris | Face Only | 8 | 0.10 ± 0.06 | 1.54 ± 1.01 | Day 15 |

| Acne Vulgaris | 15% (Exaggerated) | 10 | 1.20 ± 0.41 | 17.0 ± 6.1 | Day 15 |

| Photodamaged Skin | Face Only | 8 | 0.236 ± 0.255 | 2.44 ± 1.38 | Day 15 |

| Photodamaged Skin | 15% (Exaggerated) | 16 | 1.75 ± 0.53 | 23.8 ± 7.0 | Day 22 |

| Data sourced from a study involving once-daily application for up to 29 days. |

Table 2: Pharmacokinetics of Tazarotene 0.1% Formulations in Acne Vulgaris

| Formulation | N | Mean Cmax (ng/mL) ± SD | Mean AUC₀₋ₜₐᵤ (ng·h/mL) ± SD | Tₘₐₓ (hours) | t½ (hours) |

| Foam 0.1% | 13 | 0.43 ± 0.19 | 6.98 ± 3.56 | ~5-6 | ~18-22 |

| Gel 0.1% | 16 | 0.97 ± 0.49 | 12.46 ± 5.02 | ~5-6 | ~18-22 |

| Data from a comparative bioavailability study under maximal use conditions (face, chest, upper back, and shoulders) over 22 days. |

Table 3: Tazarotenic Acid Plasma Concentrations in Psoriasis Patients

| Formulation | N | Detectable Tazarotenic Acid | Max Observed Concentration (ng/mL) |

| Cream 0.1% | 139 | 78 | 2.4 |

| LLOQ = 0.05 ng/mL. Data collected during clinical trials with variations in BSA treated and blood sampling times. |

Experimental Protocols & Methodologies

The data presented were generated from clinical trials with specific designs and analytical methods to ensure accuracy and reproducibility.

Study Design Example: Pharmacokinetics in Acne Patients

A common study design is a single-center, randomized, open-label, parallel-group trial.

-

Objective: To evaluate the pharmacokinetics of a tazarotene formulation after single and multiple doses under varying conditions (e.g., standard vs. exaggerated application).

-

Patient Population: Subjects (e.g., females aged 12 and older) with a clinical diagnosis of moderate to severe acne vulgaris.

-

Dosing Regimen: Once-daily application of a specified amount (e.g., 2 mg/cm²) of tazarotene cream or gel in the evening for a defined period (e.g., 22-30 days).

-

Application Areas:

-

Standard: Face only.

-

Maximal/Exaggerated: Approximately 15% of total body surface area, including the face, shoulders, upper chest, and upper back.

-

-

Blood Sampling: Plasma samples are collected at pre-defined intervals. For example, pre-dose on days 1, 8, 15, and 22, and at multiple time points (e.g., 3, 6, 9, 12, 24, 48, 72 hours) following the final dose to accurately determine pharmacokinetic parameters.

Bioanalytical Methods

Quantification of tazarotene and tazarotenic acid in plasma requires highly sensitive analytical techniques due to the low circulating concentrations.

-

Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS) are the methods of choice.

-

Sample Preparation: Plasma samples typically undergo an acidification step followed by liquid-liquid extraction to isolate the analytes.

-

Quantification: The method is validated for linearity, precision, and accuracy. The lower limit of quantification (LLOQ) is critical and is often in the picogram per milliliter range (e.g., 0.005 ng/mL or 5 pg/mL). For LC-MS/MS, analysis often involves multiple-reaction monitoring (MRM) in positive ionization mode to ensure specificity.

Visualized Pathways and Workflows

Metabolic Pathway of Tazarotene

Tazarotene is a prodrug that is rapidly converted to its active form, tazarotenic acid, which is then further metabolized for elimination.

Caption: Metabolic conversion of tazarotene to its active and inactive forms for elimination.

Mechanism of Action Signaling Pathway

Tazarotenic acid exerts its effects by binding to nuclear retinoic acid receptors (RARs) and modulating gene expression.

Caption: Tazarotenic acid binds to RARs in the nucleus to regulate gene expression.

Pharmacokinetic Study Workflow

A logical flow is followed in clinical trials to assess the pharmacokinetics of topical drugs.

Caption: Standard workflow for a clinical pharmacokinetic study of a topical drug.

Conclusion

The pharmacokinetic profile of topical tazarotene is well-characterized, demonstrating low systemic absorption and rapid conversion to its active metabolite, tazarotenic acid. Systemic exposure is generally low and varies predictably with the extent of the application area and the specific formulation. Tazarotenic acid is highly protein-bound and is efficiently eliminated after metabolism to inactive compounds, with a half-life of approximately 18 hours. This limited systemic exposure is a key feature of tazarotene's safety profile, making it an effective and well-tolerated treatment for several dermatological conditions. The data and methodologies outlined in this guide provide a foundational understanding for professionals involved in dermatological drug research and development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. ijlpr.com [ijlpr.com]

- 3. Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tazarotene: the first receptor-selective topical retinoid for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and safety of tazarotene - PubMed [pubmed.ncbi.nlm.nih.gov]

Tazarotene-Induced Gene Expression in Psoriasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular underpinnings of tazarotene's therapeutic effects in psoriasis, focusing on the significant alterations in gene expression that mediate its clinical efficacy. Tazarotene, a third-generation, receptor-selective topical retinoid, normalizes keratinocyte differentiation, reduces hyperproliferation, and diminishes inflammatory responses in psoriatic lesions. These actions are primarily mediated through its active metabolite, tazarotenic acid, which selectively binds to retinoic acid receptors (RARs), particularly RARβ and RARγ, modulating the transcription of a host of target genes.[1][2][3] This guide provides a comprehensive overview of these gene expression changes, detailed experimental methodologies, and the signaling pathways involved.

Tazarotene's Impact on Gene Expression: A Quantitative Overview

Tazarotene treatment leads to a significant shift in the transcriptomic landscape of psoriatic skin. Key among these changes is the upregulation of a family of genes known as Tazarotene-Induced Genes (TIGs), which are thought to play a role in the drug's anti-proliferative effects. Conversely, tazarotene downregulates a suite of genes associated with the characteristic hyperproliferation, abnormal differentiation, and inflammation of psoriasis.

Upregulated Genes

| Gene Name | Full Name | Putative Function in Psoriasis |

| TIG1 | Tazarotene-Induced Gene 1 | May act as a tumor suppressor and regulate cell growth. |

| TIG2 | Tazarotene-Induced Gene 2 (Chemerin) | May play a role in maintaining normal keratinocyte differentiation and has implications in inflammation. |

| TIG3 | Tazarotene-Induced Gene 3 | Acts as a tumor suppressor and is involved in regulating keratinocyte proliferation. |

Downregulated Genes

Tazarotene effectively suppresses the expression of genes that are pathologically overexpressed in psoriatic lesions. This includes markers of keratinocyte hyperproliferation and aberrant differentiation, as well as inflammatory mediators.

| Gene/Protein | Function/Role in Psoriasis | Effect of Tazarotene |

| Keratin 16 (KRT16) | A marker of hyperproliferative keratinocytes, highly expressed in psoriatic epidermis. | Downregulation |

| Skin-Derived Antileukoproteinase (SKALP/Elafin) | A proteinase inhibitor overexpressed in psoriatic skin, associated with inflammation. | Downregulation |

| MRP-8 (Calgranulin A) | An inflammatory protein abundant in psoriatic lesions. | Downregulation |

| Epidermal Growth Factor Receptor (EGFR) | Involved in keratinocyte proliferation. | Downregulation |

| Transglutaminase 1 (TGM1) | An enzyme involved in the formation of the cornified envelope, dysregulated in psoriasis. | Downregulation |

| Involucrin | A structural protein of the cornified envelope, abnormally expressed in psoriasis. | Downregulation |

| Small Proline-Rich Protein 2 (SPRR2) | A component of the cornified envelope, overexpressed in psoriatic lesions. | Downregulation |

| Interleukin-17A (IL-17A) | A key pro-inflammatory cytokine in the pathogenesis of psoriasis. | Reduction of protein levels in psoriatic plaques. |

| Tumor Necrosis Factor-alpha (TNF-α) | A major inflammatory cytokine involved in psoriasis. | Reduction of protein levels in psoriatic plaques. |

Experimental Protocols

This section details the methodologies commonly employed in studies investigating tazarotene-induced gene expression changes in psoriasis.

Transcriptomic Analysis via RNA Sequencing (RNA-seq)

RNA-seq provides a comprehensive and quantitative view of the transcriptome. The following protocol is a generalized workflow for analyzing skin biopsies.

2.1.1. Sample Collection and Preparation:

-

Obtain 4-mm punch biopsies from both lesional and non-lesional skin of psoriasis patients before and after tazarotene treatment.

-

Immediately snap-freeze the biopsies in liquid nitrogen and store them at -80°C until RNA extraction.

2.1.2. RNA Extraction:

-

Homogenize the frozen tissue using a bead-based lysis system.

-

Extract total RNA using a silica column-based kit, such as the RNeasy Lipid Tissue Kit (Qiagen), following the manufacturer's instructions.

-

Assess RNA quality and quantity using a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RNA Integrity Number > 8) for library preparation.

2.1.3. Library Preparation and Sequencing:

-

Prepare sequencing libraries from polyadenylated RNA using a kit like the Illumina TruSeq Stranded mRNA kit.

-

Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina HiSeq) to generate a sufficient number of reads per sample (typically >30 million).

2.1.4. Data Analysis:

-

Align the sequencing reads to the human reference genome using a splice-aware aligner like STAR.

-

Quantify gene expression levels and perform differential expression analysis between treatment groups (e.g., using DESeq2 or edgeR).

-

Identify genes with a statistically significant change in expression (e.g., fold change > 1.5 and a false discovery rate < 0.1).

In Situ Hybridization (ISH)

ISH allows for the visualization of specific mRNA transcripts within the cellular context of the tissue.

2.2.1. Tissue Preparation:

-

Fix skin biopsies in 4% paraformaldehyde, embed in paraffin, and cut into 4-µm sections.

2.2.2. Probe Hybridization:

-

Synthesize digoxigenin (DIG)-labeled riboprobes specific for the target genes (e.g., TIG1, TIG2, TIG3).

-

Pre-treat the tissue sections with proteinase K to improve probe accessibility.

-

Hybridize the labeled probes to the tissue sections overnight at an appropriate temperature (e.g., 65°C).

2.2.3. Signal Detection:

-

Wash the sections to remove unbound probes.

-

Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).

-

Add a chromogenic substrate (e.g., NBT/BCIP) to visualize the location of the target mRNA.

Immunohistochemistry (IHC)

IHC is used to detect the presence and location of specific proteins in tissue sections.

2.3.1. Tissue Preparation:

-

Prepare paraffin-embedded tissue sections as described for ISH.

2.3.2. Antigen Retrieval and Staining:

-

Perform antigen retrieval to unmask the target protein epitopes.

-

Block non-specific antibody binding.

-

Incubate the sections with a primary antibody specific to the protein of interest (e.g., KRT16).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a chromogenic substrate (e.g., DAB) to visualize the protein.

-

Counterstain with hematoxylin to visualize cell nuclei.

Signaling Pathways and Experimental Workflows

Tazarotene's effects on gene expression are orchestrated through specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Tazarotene-RAR Signaling Pathway in Psoriasis

Tazarotene, a prodrug, is converted to its active form, tazarotenic acid, in the skin. Tazarotenic acid then selectively binds to Retinoic Acid Receptors (RARs), primarily RARβ and RARγ, which are expressed in keratinocytes. This ligand-receptor complex heterodimerizes with the Retinoid X Receptor (RXR). The resulting complex binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, leading to the modulation of their transcription.

Experimental Workflow for Transcriptomic Analysis

The following diagram outlines a typical workflow for investigating tazarotene-induced gene expression changes in psoriasis using RNA sequencing.

Conclusion

Tazarotene exerts its therapeutic effects in psoriasis through a well-defined molecular mechanism involving the modulation of gene expression. By activating RAR-mediated signaling, tazarotene normalizes epidermal differentiation and proliferation and reduces inflammation. The upregulation of TIG genes and the downregulation of psoriasis-associated markers are key events in this process. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the intricate molecular actions of tazarotene and to identify novel therapeutic targets for psoriasis and other inflammatory skin diseases. Further research, particularly large-scale transcriptomic studies with quantitative data, will continue to refine our understanding of the precise gene regulatory networks influenced by tazarotene.

References

- 1. Molecular mechanisms of tazarotene action in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rarg retinoic acid receptor, gamma [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Frontiers | Finding Gene Regulatory Networks in Psoriasis: Application of a Tree-Based Machine Learning Approach [frontiersin.org]

- 4. [Alteration of tazarotene induced gene-2 expression in psoriasis vulgaris] - PubMed [pubmed.ncbi.nlm.nih.gov]

Tazarotene in Early-Stage Research: A Technical Guide to Novel Dermatological Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tazarotene, a third-generation, receptor-selective acetylenic retinoid, has long been a cornerstone in the management of acne vulgaris, plaque psoriasis, and photodamage. Its well-established mechanism of action, involving the normalization of keratinocyte differentiation and proliferation, and its anti-inflammatory properties, has prompted researchers to explore its therapeutic potential in a wider range of dermatological conditions. This technical guide provides an in-depth overview of early-stage research on tazarotene for novel dermatological applications, focusing on the underlying science, experimental data, and methodologies.

Core Mechanism of Action

Tazarotene is a prodrug that is rapidly hydrolyzed in the skin to its active metabolite, tazarotenic acid.[1] This active form selectively binds to retinoic acid receptors (RARs), with a particular affinity for RAR-β and RAR-γ.[1][2] This receptor selectivity is believed to contribute to its therapeutic efficacy while potentially minimizing some of the adverse effects associated with less selective retinoids.

Upon binding to RARs, the tazarotenic acid-receptor complex translocates to the nucleus and binds to retinoic acid response elements (RAREs) on the DNA. This interaction modulates the transcription of a specific set of genes, leading to a cascade of cellular effects. Key molecular actions of tazarotene include:

-

Downregulation of hyperproliferative and inflammatory markers: Tazarotene has been shown to downregulate markers of keratinocyte hyperproliferation and inflammation.[3]

-

Induction of Tazarotene-Induced Genes (TIGs): Tazarotene upregulates a trio of novel genes: TIG1, TIG2, and TIG3.[4] These genes are thought to play a crucial role in the anti-proliferative and pro-differentiative effects of the drug.

-

Antagonism of Activator Protein-1 (AP-1): Tazarotene can act as an antagonist to the transcription factor AP-1 (composed of c-Jun and c-Fos). AP-1 is involved in promoting cell proliferation and inflammation, so its inhibition by tazarotene contributes to the drug's therapeutic effects.

Signaling Pathway of Tazarotene

Novel Dermatological Applications: Early-Stage Research

Cutaneous T-cell Lymphoma (CTCL)

Cutaneous T-cell lymphoma (CTCL), particularly mycosis fungoides, is a rare type of non-Hodgkin's lymphoma that primarily affects the skin. Early-stage disease is often managed with skin-directed therapies. Tazarotene has emerged as a promising topical agent in this setting.

Quantitative Data

| Study Design | N | Treatment | Key Outcomes | Reference |

| Open-label, prospective study | 10 | Tazarotene 0.1% cream monotherapy for 6 months | Complete Response (CR): 60% (6/10 patients)Mean Time to CR: 3.8 monthsDurable CR (at least 6 months post-treatment): 83% of CR patientsStable Disease: 20% (2/10 patients)Discontinuation due to side effects: 20% (2/10 patients) |

Experimental Protocol: Monotherapy for Early-Stage CTCL

-

Study Design: An open-label, prospective study was conducted to evaluate tazarotene as a monotherapy for stages IA to IIA CTCL.

-

Patient Population: Ten patients with histologically confirmed mycosis fungoides (stages IA to IIA) were enrolled. Key inclusion criteria included being at least 18 years of age with a skin biopsy confirming the diagnosis. Exclusion criteria included pregnancy, treatment with topical retinoids in the past 3 months, or systemic CTCL therapy within 30 days of the study start.

-

Treatment Regimen: Tazarotene 0.1% cream was applied to lesions. The protocol started with application on alternate days, and if tolerated, was increased to once-daily application after a 2-week interval. Treatment duration was 6 months, with a follow-up period of at least 6 months off treatment.

-

Assessment: Index lesions were followed for changes in erythema, scaling, thickness, and lesion area.

Congenital Ichthyoses

Congenital ichthyoses are a group of genetic skin disorders characterized by generalized scaling and hyperkeratosis. Management is challenging, and topical retinoids are often used off-label.

Quantitative Data

| Study Design | N | Diagnoses | Treatment | Key Outcomes | Reference | | :--- | :-: | :--- | :--- | :--- | | Open, non-randomized, intraindividually controlled, half-side pilot study | 12 | X-linked recessive ichthyosis, non-erythrodermic autosomal recessive lamellar ichthyosis, autosomal dominant ichthyosis vulgaris, ichthyosis bullosa of Siemens (IBS) | Tazarotene 0.05% gel applied unilaterally daily for 2 weeks, then 3 times a week for 2 weeks. Contralateral side treated with 10% urea ointment. | Unilateral Improvement: 75% (9/12 patients)Excellent Response: 33% (4/12 patients)Good Response: 33% (4/12 patients)No Therapeutic Effect in IBS: 100% of IBS patients | | | Retrospective case series | 5 | Lamellar Ichthyosis | Daily or twice-daily 0.05% to 0.1% tazarotene cream applied to the face and eyelids. | Improvement in Ectropion: 100% (5/5 patients)Complete Resolution of Ectropion: 40% (2/5 patients)Complete Resolution of Lagophthalmos: 100% (2/2 patients with this condition) | |

Experimental Protocol: Half-Side Pilot Study in Congenital Ichthyoses

-

Study Design: An open, non-randomized, intraindividually controlled, half-side pilot study.

-

Patient Population: Twelve consecutive patients with various forms of congenital ichthyosis.

-

Treatment Regimen: Tazarotene 0.05% gel was applied unilaterally to a defined body area (10% of body surface area) daily for 14 days. The application frequency was then reduced to three times a week for another 2 weeks. The contralateral side was treated with an ointment containing 10% urea as a control. The follow-up period was 3 months.

-

Assessment: The clinical response was assessed by evaluating the reduction in scaling and roughness on the tazarotene-treated side compared to the control side. Clinical and laboratory assessments were performed every 14 days during the trial.

Confluent and Reticulated Papillomatosis (CRP)

Confluent and reticulated papillomatosis is an uncommon dermatosis of unclear etiology that can be challenging to treat. Case reports suggest a potential role for topical tazarotene.

Data Presentation

Evidence for tazarotene in CRP is primarily from case reports, which are summarized below.

| Case Report | Patient Profile | Treatment | Outcome | Reference |

| 1 | 11-year-old girl | Tazarotene gel (concentration not specified) | Complete clearance of the eruption. Treatment was well-tolerated. | |

| 2 | 22-year-old man | Oral minocycline and topical tazarotene (details not specified) | Clearance of lesions at 12-month follow-up. | |

| 3 | Not specified | Oral minocycline and topical tazarotene cream 0.1% once daily for 2 weeks. Minocycline was discontinued, and tazarotene was continued. | Total clearance of lesions at 8-month follow-up with no recurrence. |

Treatment Regimen (from case reports)

In one case, a patient was prescribed tazarotene cream 0.1% once daily for two weeks in combination with oral minocycline. The patient independently discontinued the oral antibiotic but continued with the once-daily topical tazarotene, which led to complete clearance of the lesions.

Darier's Disease (Keratosis Follicularis)

Darier's disease is a genetic disorder characterized by hyperkeratotic papules in seborrheic areas. Short-contact therapy with tazarotene has been explored as a way to improve efficacy while minimizing irritation.

Data Presentation

The use of tazarotene in Darier's disease is supported by case reports demonstrating the effectiveness of a "short-contact" approach.

| Case Report | Patient Profile | Treatment | Outcome | Reference |

| 1 | 25-year-old man with linear Darier's disease | 0.1% tazarotene gel applied for a short contact period (details not specified) for 6 weeks. | Successful treatment of lesions. | |

| 2 | 48-year-old woman with linear Darier's disease | 0.1% tazarotene applied nightly and washed off after 15 minutes. | Disappearance of lesions after 1 month of treatment. |

Experimental Protocol: Short-Contact Therapy for Darier's Disease

-

Treatment Regimen: In a reported case, 0.1% tazarotene gel was applied nightly to the affected areas and then washed off with water 15 minutes after application.

-

Duration: In one case, this regimen led to the disappearance of lesions within one month. Another case reported successful treatment within 6 weeks. This short-contact method is proposed to reduce the risk of irritation, which can sometimes trigger the Koebner phenomenon in Darier's disease.

Experimental Workflows and Signaling Pathways

Experimental Workflow: In Vitro Assessment of Topical Retinoids

The following diagram illustrates a general workflow for the in vitro assessment of a topical retinoid like tazarotene using a 3D reconstructed human epidermis model.

Downstream Signaling of Tazarotene-Induced Genes (TIGs)

The induction of TIG1, TIG2, and TIG3 by tazarotene initiates several downstream signaling events that contribute to its therapeutic effects.

Conclusion

Early-stage research into novel applications of tazarotene is promising and continues to expand our understanding of its therapeutic potential beyond its established indications. The studies highlighted in this guide demonstrate a scientific rationale and preliminary clinical evidence for the use of tazarotene in challenging-to-treat dermatological conditions such as cutaneous T-cell lymphoma, congenital ichthyoses, and disorders of keratinization. Further well-controlled, larger-scale clinical trials are warranted to fully elucidate the efficacy and safety of tazarotene in these novel applications and to translate these early findings into new therapeutic options for patients. The detailed exploration of its molecular pathways, particularly the roles of Tazarotene-Induced Genes, will be crucial in identifying new therapeutic targets and optimizing treatment strategies.

References

In-Vitro Effects of Tazarotene on Skin Cell Proliferation: A Technical Guide

Executive Summary

Tazarotene, a third-generation synthetic retinoid, is a cornerstone in the topical treatment of various dermatological conditions, including psoriasis and acne. Its therapeutic efficacy is largely attributed to its potent modulation of skin cell proliferation and differentiation. This technical guide provides an in-depth analysis of the in-vitro effects of tazarotene on key skin cell types, primarily keratinocytes and fibroblasts. We consolidate quantitative data from multiple studies, detail standardized experimental protocols for assessing cellular responses, and visualize the underlying molecular pathways. This document is intended for researchers, scientists, and drug development professionals engaged in dermatological research and pharmacology.

Introduction

Tazarotene is a prodrug that is rapidly hydrolyzed to its active form, tazarotenic acid, upon topical application. Tazarotenic acid is a receptor-selective retinoid that binds with high affinity to retinoic acid receptors (RARs), particularly RAR-β and RAR-γ, which are abundantly expressed in the epidermis.[1][2] This selective binding initiates a cascade of transcriptional events that normalize keratinocyte differentiation, reverse hyperproliferation, and exert anti-inflammatory effects.[3][4] Understanding the precise in-vitro effects of tazarotene on skin cell proliferation is crucial for elucidating its mechanism of action and for the development of novel retinoid-based therapies.

Tazarotene's Impact on Skin Cell Proliferation: Quantitative Analysis

Tazarotene exhibits a dose-dependent inhibitory effect on the proliferation of various skin cell types. The following tables summarize the quantitative data from several in-vitro studies.

Table 1: Effect of Tazarotene on Keratinocyte Proliferation

| Cell Type | Concentration (µM) | Incubation Time | Proliferation Assay | Observed Effect | Citation(s) |

| Normal Human Keratinocytes | > 0.1 | Not Specified | MTT Assay | Inhibition of proliferation | [5] |

| Basal Cell Carcinoma (BCC) Cells | 25, 50, 100 | 12, 24, 48 hours | MTT Assay | Significant dose- and time-dependent decrease in cell viability | |

| HaCaT (Immortalized Keratinocytes) | Not Specified | Not Specified | Not Specified | Tazarotene is known to normalize differentiation and reverse hyperproliferation |

Table 2: Effect of Tazarotene on Fibroblast Proliferation

| Cell Type | Concentration (µM) | Incubation Time | Proliferation Assay | Observed Effect | Citation(s) |

| Human Dermal Fibroblasts | 1 | 5 days | Not Specified | Inhibition of proliferation | |

| Human Dermal Fibroblasts | up to 10 | 5 days | DNA Synthesis Assay | Concentration-dependent inhibition of DNA synthesis | |

| Human Dermal Fibroblasts | 20 | 48 hours | DAPI Staining | Reduced cell numbers | |

| Human Dermal Fibroblasts | 1 - 10 | 48 hours | EdU Incorporation | Increased DNA synthesis in co-culture with endothelial cells |

Table 3: Effect of Tazarotene on Other Skin-Relevant Cells

| Cell Type | Concentration (µM) | Incubation Time | Proliferation Assay | Observed Effect | Citation(s) |

| Human Umbilical Vein Endothelial Cells (HUVEC) | up to 10 | 48 hours | DAPI Staining | Slight decrease in cell number | |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 20 | 48 hours | DAPI Staining | More pronounced decrease in cell number |

Molecular Mechanisms of Action

Tazarotene's effects on cell proliferation are mediated through its interaction with nuclear retinoic acid receptors (RARs) and the subsequent regulation of target gene expression.

RAR Signaling Pathway

Tazarotene, in its active form tazarotenic acid, selectively binds to RAR-β and RAR-γ. This ligand-receptor complex then heterodimerizes with the retinoid X receptor (RXR). The Tazarotenic Acid-RAR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in cell proliferation, differentiation, and inflammation.

Tazarotene-Induced Genes (TIGs)

A key mechanism of tazarotene's anti-proliferative effect is the upregulation of a family of genes known as Tazarotene-Induced Genes (TIGs).

-

TIG1 (RARRES1): This gene is thought to be a transmembrane protein and its expression is upregulated by RAR-specific retinoids.

-

TIG2 (RARRES2/Chemerin): The protein product of this gene, chemerin, is a chemoattractant for immune cells.

-

TIG3 (RARRES3): TIG3 is considered a tumor suppressor gene. Its expression is decreased in hyperproliferative conditions like psoriasis and skin cancer. Restoration of TIG3 expression has been shown to inhibit abnormal keratinocyte proliferation.

Induction of Apoptosis

In addition to inhibiting proliferation, tazarotene can induce programmed cell death (apoptosis) in certain cell types, particularly in hyperproliferative or malignant cells like basal cell carcinoma. This effect is mediated through the activation of caspase-dependent pathways. Studies have shown that tazarotene treatment leads to a concentration-dependent increase in TUNEL-positive (apoptotic) cells.

Detailed Experimental Protocols

The following section outlines standardized protocols for key in-vitro assays used to evaluate the effects of tazarotene on skin cell proliferation and viability.

Cell Culture

4.1.1. Primary Human Epidermal Keratinocytes (NHEK)

-

Source: Neonatal foreskin or adult skin biopsies.

-

Isolation: Tissue is typically subjected to enzymatic digestion (e.g., with dispase followed by trypsin) to separate the epidermis from the dermis and then to dissociate keratinocytes.

-

Culture Medium: Keratinocyte-specific serum-free medium (e.g., KSFM) supplemented with bovine pituitary extract (BPE) and epidermal growth factor (EGF).

-

Culture Conditions: 37°C, 5% CO₂, in a humidified incubator. Cells are grown on collagen-coated flasks or plates.

-

Subculture: Cells are passaged at 70-80% confluency using a trypsin-EDTA solution.

4.1.2. HaCaT Cell Line (Immortalized Human Keratinocytes)

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C, 5% CO₂, in a humidified incubator.

-

Subculture: Cells are passaged at 80-90% confluency using a trypsin-EDTA solution.

4.1.3. Primary Human Dermal Fibroblasts (NHDF)

-

Source: Adult skin biopsies.

-

Isolation: Dermal tissue is minced and subjected to enzymatic digestion (e.g., with collagenase).

-

Culture Medium: Fibroblast Growth Medium (FGM) or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C, 5% CO₂, in a humidified incubator.

-

Subculture: Cells are passaged at 80-90% confluency using a trypsin-EDTA solution.

Cell Proliferation Assays

4.2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of tazarotene (and a vehicle control). Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

4.2.2. BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay This assay directly measures DNA synthesis, a hallmark of cell proliferation.

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours to allow for incorporation into newly synthesized DNA.

-

Fixation and Denaturation: Remove the labeling medium, and fix and denature the cellular DNA according to the manufacturer's protocol.

-

Immunodetection: Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.

-

Substrate Addition: Add the enzyme substrate and incubate to allow for color development.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

Cytotoxicity Assay (LDH Release Assay)

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity and cytotoxicity.

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include positive controls (cells treated with a lysis buffer) and negative controls (untreated cells).

-

Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.

-

LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.

-

Stop Reaction: Add the stop solution provided in the kit.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a characteristic of late-stage apoptosis.

-

Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with tazarotene.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with a solution containing Triton X-100.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., fluorescein-dUTP).

-

Staining and Visualization: Counterstain the nuclei with a DNA dye (e.g., DAPI) and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in their nuclei.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in-vitro study of tazarotene's effects on skin cell proliferation.

Conclusion

In-vitro studies consistently demonstrate that tazarotene effectively inhibits the proliferation of keratinocytes and fibroblasts in a dose- and time-dependent manner. This anti-proliferative effect is primarily mediated through the activation of RAR-β and RAR-γ, leading to the modulation of gene expression, including the upregulation of the tumor suppressor gene TIG3. Furthermore, tazarotene can induce apoptosis in hyperproliferative and malignant skin cells. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of tazarotene and other retinoids in dermatological research. A comprehensive understanding of these cellular and molecular mechanisms is paramount for the optimization of existing therapies and the discovery of novel treatments for a range of skin disorders.

References

- 1. Effect of tazarotene, an acetylenic retinoid, on human dermal fibroblast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tazarotene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimizing treatment with topical tazarotene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Protocol for the long-term culture of human primary keratinocytes from the normal colorectal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Tazarotene 0.1% Cream for Clinical Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, mechanism of action, and clinical evaluation of Tazarotene 0.1% cream. Detailed protocols for key clinical and preclinical assessments are included to support the design and execution of robust clinical studies.

Formulation Details

Tazarotene 0.1% cream is a sterile, white, oil-in-water emulsion. The formulation is designed for topical application to deliver the active pharmaceutical ingredient (API), tazarotene, to the skin.

Table 1: Typical Formulation Composition of Tazarotene 0.1% Cream

| Component | Function | Typical Concentration (w/w) |

| Tazarotene | Active Pharmaceutical Ingredient | 0.1% |

| Purified Water | Vehicle | q.s. |

| Mineral Oil | Emollient, Solvent | Varies |

| Medium-Chain Triglycerides | Emollient | Varies |

| Sorbitan Monooleate | Emulsifying Agent | Varies |

| Carbomer Copolymer Type A/B | Gelling Agent, Viscosity Controller | Varies |

| Benzyl Alcohol | Preservative, Perfuming Agent, Solvent | 1% |

| Edetate Disodium | Chelating Agent | Varies |

| Sodium Hydroxide | pH Adjuster | q.s. to target pH |

| Sodium Thiosulfate | Antioxidant | Varies |

Note: The exact concentrations of excipients may vary between different manufacturers but the active ingredient concentration remains at 0.1%.[1][2][3]

Mechanism of Action

Tazarotene is a third-generation, receptor-selective, synthetic acetylenic retinoid. It is a prodrug that is rapidly hydrolyzed in the skin to its active metabolite, tazarotenic acid.[4][5] Tazarotenic acid selectively binds to retinoic acid receptors (RARs), particularly RAR-β and RAR-γ, with little to no affinity for retinoid X receptors (RXRs). This receptor-specific action modulates the expression of retinoid-responsive genes, leading to its therapeutic effects.

The primary mechanisms of action include:

-

Normalization of Keratinocyte Differentiation: Tazarotene regulates the expression of genes involved in cell differentiation, helping to normalize the abnormal keratinocyte differentiation seen in conditions like psoriasis and acne.

-

Antiproliferative Effects: It inhibits the hyperproliferation of keratinocytes, a key feature of psoriatic plaques.

-

Anti-inflammatory Properties: Tazarotene exhibits anti-inflammatory effects by antagonizing the transcription factor AP-1, which is involved in inflammatory responses.

Clinical Efficacy in Target Indications

Tazarotene 0.1% cream has demonstrated efficacy in the treatment of acne vulgaris, psoriasis, and photodamage.

Acne Vulgaris

Clinical trials have shown that once-daily application of Tazarotene 0.1% cream for 12 weeks significantly reduces both inflammatory and non-inflammatory acne lesions compared to a vehicle control.

Table 2: Summary of Efficacy Data in Acne Vulgaris (12-Week Studies)

| Efficacy Endpoint | Tazarotene 0.1% Cream | Vehicle Cream |

| Mean Reduction in Inflammatory Lesions | 70.6% - 84.5% | Varies |

| Mean Reduction in Non-inflammatory Lesions | 71.9% - 85.8% | Varies |

| Treatment Success (Investigator's Global Assessment) | Significantly higher than vehicle | Varies |

Plaque Psoriasis

In patients with chronic plaque psoriasis, Tazarotene 0.1% cream applied once daily for 12 weeks has been shown to be significantly more effective than a vehicle in reducing the severity of psoriatic lesions.

Table 3: Summary of Efficacy Data in Plaque Psoriasis (12-Week Studies)

| Efficacy Endpoint | Tazarotene 0.1% Cream | Vehicle Cream |

| Reduction in Plaque Elevation | Significant improvement | Minimal improvement |

| Reduction in Scaling | Significant improvement | Minimal improvement |

| Overall Lesional Assessment | Significant improvement | Minimal improvement |

| Treatment Success Rate (vs. Clobetasol Propionate 0.05%) | 88% | 100% (Clobetasol) |

Photodamage

For the treatment of photodamaged skin, Tazarotene 0.1% cream applied once daily for 24 weeks has shown significant improvements in fine wrinkling, mottled hyperpigmentation, and other signs of photoaging compared to a vehicle.

Table 4: Summary of Efficacy Data in Photodamage (24-Week Study)

| Efficacy Endpoint | Tazarotene 0.1% Cream | Vehicle Cream |

| Improvement in Fine Wrinkling | 63% of patients | 24% of patients |

| Improvement in Mottled Hyperpigmentation | 87% of patients | 43% of patients |

| Overall Integrated Assessment | Significant improvement | Minimal improvement |

Experimental Protocols

Clinical Efficacy Assessment in Acne Vulgaris

Protocol for Lesion Counting:

-

Objective: To quantify the number of inflammatory and non-inflammatory acne lesions on the face.

-

Procedure:

-

The investigator or a trained evaluator will count the number of open comedones, closed comedones (non-inflammatory), papules, and pustules (inflammatory) on the subject's face at each study visit.

-

Nodules and cysts should be counted separately and not included in the primary inflammatory lesion count.

-

The entire face, including the nose, should be assessed.

-

Lesion counts should be recorded on a standardized case report form.

-

Protocol for Investigator's Global Assessment (IGA):

-

Objective: To provide an overall assessment of the severity of acne vulgaris.

-

Procedure:

-

The investigator will assess the overall severity of the subject's acne using a validated IGA scale.

-

A common 6-point scale is used:

-

0 = Clear: No inflammatory or non-inflammatory lesions.

-

1 = Almost Clear: Rare non-inflammatory lesions with no more than one small inflammatory lesion.

-

2 = Mild: Some non-inflammatory lesions with no more than a few inflammatory lesions.

-

3 = Moderate: Many non-inflammatory lesions, some inflammatory lesions, but less than half of the face is involved.

-

4 = Severe: Numerous non-inflammatory and inflammatory lesions, with more than half of the face involved; occasional nodules may be present.

-

5 = Very Severe: Highly inflammatory acne covering the entire face, with nodules and cysts.

-

-

The IGA score should be recorded at each study visit.

-

Clinical Efficacy Assessment in Plaque Psoriasis

Protocol for Psoriasis Area and Severity Index (PASI) Assessment:

-

Objective: To provide a quantitative assessment of the severity and extent of psoriasis.

-

Procedure:

-

The body is divided into four regions: head and neck (10% of body surface area), upper limbs (20%), trunk (30%), and lower limbs (40%).

-

Within each region, the severity of erythema (redness), induration (thickness), and desquamation (scaling) is assessed on a 5-point scale (0=none, 1=mild, 2=moderate, 3=severe, 4=very severe).

-

The percentage of psoriatic involvement in each region is graded on a 7-point scale (0=0%, 1=<10%, 2=10-29%, 3=30-49%, 4=50-69%, 5=70-89%, 6=90-100%).

-

The PASI score is calculated using the following formula: PASI = 0.1(E_h + I_h + D_h)A_h + 0.2(E_u + I_u + D_u)A_u + 0.3(E_t + I_t + D_t)A_t + 0.4(E_l + I_l + D_l)A_l Where E=Erythema, I=Induration, D=Desquamation, A=Area, and the subscripts h, u, t, and l refer to the head, upper limbs, trunk, and lower limbs, respectively.

-

PASI scores range from 0 (no disease) to 72 (maximal disease).

-

Preclinical and Formulation Studies

Protocol for In Vitro Skin Permeation Testing (IVPT):

-

Objective: To evaluate the permeation of tazarotene from the 0.1% cream formulation through human skin.

-

Apparatus: Franz diffusion cells.

-

Membrane: Excised human skin.

-

Procedure:

-

Mount the excised human skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

-

Apply a finite dose of the Tazarotene 0.1% cream to the surface of the skin.

-

Fill the receptor compartment with a suitable receptor solution (e.g., phosphate-buffered saline with a solubilizing agent) to maintain sink conditions.

-

Maintain the temperature of the receptor solution at 32°C.

-

At predetermined time intervals, withdraw samples from the receptor compartment and analyze for tazarotene concentration using a validated analytical method (e.g., HPLC).

-

Calculate the cumulative amount of tazarotene permeated per unit area over time.

-

Protocol for Stability Testing (ICH Guidelines):

-

Objective: To evaluate the stability of the Tazarotene 0.1% cream under various storage conditions.

-

Guidelines: International Council for Harmonisation (ICH) Q1A(R2) guidelines.

-

Procedure:

-

Store samples of the cream in its final packaging at the following conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months (if significant change occurs at accelerated conditions).

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term), withdraw samples and test for the following parameters:

-

Appearance, color, and odor.

-

pH.

-

Viscosity.

-

Assay of tazarotene.

-

Degradation products.

-

Microbial limits.

-

-

Protocol for Quantitative Analysis of Tazarotene (RP-HPLC):

-

Objective: To determine the concentration of tazarotene in the cream formulation.

-

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Typical Chromatographic Conditions:

-

Column: C18 column (e.g., Waters X-Bridge™ C18, 50 x 4.6 mm, 3.5 µm).

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% v/v orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 256 nm).

-

Injection Volume: Typically 10-20 µL.

-

-

Procedure:

-

Prepare a standard solution of tazarotene of known concentration.

-

Accurately weigh a sample of the tazarotene cream and extract the tazarotene using a suitable solvent.

-

Dilute the extracted sample to a concentration within the linear range of the method.

-

Inject the standard and sample solutions into the HPLC system.

-

Quantify the amount of tazarotene in the sample by comparing its peak area to that of the standard.

-

Protocol for Skin Irritation Assessment:

-

Objective: To evaluate the potential of the Tazarotene 0.1% cream to cause skin irritation.

-

Method: In vitro reconstructed human epidermis (RhE) test (e.g., EpiDerm™, EpiSkin™).

-

Procedure:

-

Apply a defined amount of the tazarotene cream to the surface of the RhE tissue.

-

Incubate for a specified period.

-

After incubation, wash the test article from the tissue surface.

-

Assess cell viability using a colorimetric assay (e.g., MTT assay).

-

A reduction in cell viability below a certain threshold (e.g., 50%) compared to a negative control indicates irritation potential.

-

Safety and Tolerability

The most common adverse events associated with Tazarotene 0.1% cream are localized skin reactions at the site of application. These are generally mild to moderate in severity and may include:

-

Desquamation (peeling)

-

Dry skin

-

Erythema (redness)

-

Burning sensation

-

Pruritus (itching)

-

Skin irritation

These reactions are often manageable with the use of moisturizers and by adjusting the frequency of application.

Protocol for Adverse Event Assessment:

-

Objective: To systematically collect and document all adverse events (AEs) during a clinical trial.

-

Procedure:

-

At each study visit, the investigator should question the subject about the occurrence of any new or worsening medical conditions since the last visit.

-

All AEs, regardless of their perceived relationship to the study drug, should be recorded in the subject's case report form.

-

For each AE, the following information should be documented:

-

Description of the event.

-

Date of onset and resolution.

-

Severity (mild, moderate, severe).

-

Investigator's assessment of causality (related, possibly related, not related to the study drug).

-

Action taken (if any).

-

-

Serious adverse events (SAEs) must be reported to the sponsor and regulatory authorities within a specified timeframe.

-

References

Protocol for Tazarotene Application in Psoriasis Plaque Models

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Tazarotene is a third-generation, receptor-selective topical retinoid that has demonstrated efficacy in the treatment of plaque psoriasis.[1][2] Its therapeutic effects are mediated through its active metabolite, tazarotenic acid, which modulates the expression of genes involved in cellular differentiation, proliferation, and inflammation.[3][4] In preclinical psoriasis models, tazarotene has been shown to normalize keratinocyte differentiation and reduce hyperproliferation and inflammatory markers.[1]

This document provides a detailed protocol for the application of tazarotene in a widely used animal model of psoriasis: the imiquimod (IMQ)-induced psoriasis-like skin inflammation model in mice. This model recapitulates key features of human psoriasis, including epidermal hyperplasia, inflammatory cell infiltration, and the characteristic scaling and erythema of psoriatic plaques.

Mechanism of Action: Tazarotene is a prodrug that is converted to its active form, tazarotenic acid, upon topical application. Tazarotenic acid selectively binds to retinoic acid receptors (RARs), particularly RAR-β and RAR-γ. This binding leads to the translocation of the receptor-ligand complex to the nucleus, where it binds to retinoic acid response elements (RAREs) on the DNA. This interaction modulates the transcription of target genes, leading to the downregulation of markers for keratinocyte proliferation and inflammation, and the upregulation of genes that may mediate an antiproliferative effect, such as Tazarotene-Induced Genes 1, 2, and 3 (TIG-1, TIG-2, TIG-3).

Experimental Protocols

I. Imiquimod-Induced Psoriasis Plaque Model in Mice

This protocol describes the induction of psoriasis-like skin inflammation on the shaved back of mice using a commercially available 5% imiquimod cream.

Materials:

-

8-12 week old BALB/c or C57BL/6 mice

-

5% Imiquimod cream

-

Electric clippers

-

Depilatory cream (optional)

-

Calipers for measuring skin thickness

-

Sterile swabs or spatulas for cream application

-

Animal balance

-

70% Ethanol for disinfection

Procedure:

-

Acclimatization: Acclimate mice to the housing facility for at least one week prior to the start of the experiment.

-

Hair Removal: Anesthetize the mice and carefully shave a designated area on the dorsal skin (approximately 2x3 cm). If necessary, a depilatory cream can be used, followed by thorough rinsing with water and drying. Allow the skin to recover for 24 hours before the first imiquimod application.

-

Induction of Psoriasis-like Lesions:

-

Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin for 5-7 consecutive days. This is equivalent to 3.125 mg of active imiquimod.

-

Alternatively, for ear application, apply 250 µg of imiquimod cream to both the inner and outer surfaces of the ear daily for 5 days.

-

Use a sterile swab or spatula to ensure even application over the entire shaved area.

-

-

Monitoring Disease Progression:

-

Daily monitor the mice for the development of psoriatic plaques, characterized by erythema (redness), scaling, and induration (thickening).

-

Record the Psoriasis Area and Severity Index (PASI) score daily. The PASI score is a composite score of erythema, scaling, and induration, each graded on a 0-4 scale (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked).

-

Measure the skinfold thickness of the dorsal skin or ear thickness daily using calipers.

-

Monitor the body weight of the mice daily.

-

II. Topical Application of Tazarotene

This protocol outlines the application of tazarotene gel or cream to the established psoriasis-like plaques.

Materials:

-

Tazarotene gel or cream (0.05% or 0.1% concentration)

-

Vehicle control (the gel or cream base without the active ingredient)

-

Sterile swabs or spatulas for application

Procedure:

-

Initiation of Treatment: Once consistent and significant psoriasis-like plaques have developed (typically after 5-7 days of imiquimod induction), begin the tazarotene treatment.

-

Animal Grouping: Divide the mice into the following experimental groups (n=6-8 mice per group):

-

Group 1: Naive (no imiquimod, no treatment)

-

Group 2: Vehicle control (imiquimod induction + vehicle application)

-

Group 3: Tazarotene 0.05% (imiquimod induction + 0.05% tazarotene application)

-

Group 4: Tazarotene 0.1% (imiquimod induction + 0.1% tazarotene application)

-

-

Tazarotene Application:

-

Apply a thin layer (approximately 2 mg/cm²) of the assigned tazarotene formulation or vehicle to the psoriatic plaques once daily, typically in the evening.

-

Continue the daily application for the duration of the study (e.g., 7-14 days).

-

-

Continued Monitoring and Endpoint Analysis:

-

Continue daily monitoring of PASI scores, skin thickness, and body weight.

-

At the end of the treatment period, euthanize the mice and collect skin biopsies from the treated areas for further analysis.

-

Histological Analysis: Fix skin samples in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess epidermal thickness, acanthosis, parakeratosis, and inflammatory cell infiltration.

-

Immunohistochemistry: Perform immunohistochemical staining for markers of proliferation (e.g., Ki-67) and inflammation (e.g., CD3 for T-cells, Ly6G for neutrophils).

-

Molecular Analysis (RT-qPCR or ELISA): Homogenize skin tissue to extract RNA or protein for the analysis of inflammatory cytokine expression (e.g., IL-17, IL-23, TNF-α).

-

Data Presentation

Table 1: Summary of Quantitative Data for Tazarotene Efficacy in Psoriasis Plaque Models

| Parameter | Animal Model | Tazarotene Concentration | Treatment Duration | Results | Reference |

| Degree of Orthokeratosis | Mouse Tail Test | 0.05% Gel | 2 weeks | 59% ± 27% increase | |

| 0.1% Gel | 2 weeks | 87% ± 20% increase | |||

| Epidermal Thickness | Imiquimod-induced (BALB/c mice) | Not Specified | 2 weeks | Significant reduction in epidermal thickness compared to IMQ-only group. | |

| PASI Score (Erythema, Scaling, Induration) | Imiquimod-induced (BALB/c mice) | Not Specified | 2 weeks | Significant reduction in clinical signs of inflammation. | |

| TNF-α Expression | Imiquimod-induced (BALB/c mice) | Not Specified | 2 weeks | Suppression of TNF-α expression. | |

| Plaque Elevation & Scaling | Human Clinical Trial | 0.05% & 0.1% Gel | 12 weeks | Significant reduction compared to vehicle, often as early as week 1. |

Mandatory Visualization

Caption: Experimental workflow for evaluating tazarotene in an imiquimod-induced psoriasis mouse model.

Caption: Simplified signaling pathway of tazarotene in psoriasis treatment.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Revisiting the interleukin 17 family of cytokines in psoriasis: pathogenesis and potential targets for innovative therapies [frontiersin.org]

- 4. Original Research: Different imiquimod creams resulting in differential effects for imiquimod-induced psoriatic mouse models - PMC [pmc.ncbi.nlm.nih.gov]

Tazarotene Formulations in Acne Vulgaris: A Comparative Analysis of Gel and Cream Efficacy

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Tazarotene, a third-generation topical retinoid, is a cornerstone in the management of acne vulgaris.[1] Its efficacy stems from its selective binding to retinoic acid receptors (RARs), particularly RAR-β and RAR-γ, leading to the modulation of gene expression involved in cellular differentiation, proliferation, and inflammation.[1][2] Tazarotene is a prodrug, converted to its active form, tazarotenic acid, upon application to the skin.[3] This active metabolite normalizes keratinocyte differentiation, reduces hyperkeratinization, and possesses anti-inflammatory properties, addressing key pathogenic factors in acne.[1] Tazarotene is available in various formulations, including gels and creams, each offering distinct vehicle characteristics that can influence both efficacy and tolerability. These notes provide a detailed comparison of tazarotene gel and cream formulations for the treatment of acne, supported by quantitative data, experimental protocols, and visual diagrams to aid in research and development.

Comparative Efficacy: Tazarotene Gel vs. Cream

2.1 Efficacy in Lesion Reduction

The following tables summarize the efficacy of tazarotene gel and cream from various clinical trials.

Table 1: Efficacy of Tazarotene 0.1% Gel in Acne Vulgaris

| Study Comparator | Treatment Duration | Mean Reduction in Non-inflammatory Lesions | Mean Reduction in Inflammatory Lesions | Reference |

| Tretinoin 0.025% Gel | 12 weeks | 55% | 54% | |

| Adapalene 0.1% Gel | 12 weeks | Superior to Adapalene (data not quantified) | Superior to Adapalene (data not quantified) |

Table 2: Efficacy of Tazarotene 0.1% Cream in Acne Vulgaris

| Study Comparator | Treatment Duration | Mean Reduction in Non-inflammatory Lesions | Mean Reduction in Inflammatory Lesions | Reference |

| Adapalene 0.3% Gel | 16 weeks | Significantly greater than Adapalene (P≤0.018 for PIH) | Performed better than Adapalene | |

| Tretinoin 0.025% Gel (in combination with Clindamycin 1% Gel) | 12 weeks | 71% | 77% | |

| Adapalene 0.1% Cream | 12 weeks | Similar to Adapalene | Similar to Adapalene |

Note: The study by Tanghetti et al. (2010) focused on post-inflammatory hyperpigmentation (PIH) but noted overall better performance in acne efficacy measures for tazarotene cream compared to adapalene gel.

2.2 Tolerability and Adverse Events

Tolerability is a critical factor in patient adherence and overall treatment success. Gels, being typically alcohol-based, are often associated with a higher potential for dryness and irritation compared to cream formulations, which contain moisturizing ingredients.

Table 3: Common Adverse Events Associated with Tazarotene Formulations

| Formulation | Common Adverse Events | Onset of Irritation | Reference |

| Gel | Dryness, peeling, erythema, burning, itching | Generally mild, with mean levels at trace throughout studies | |

| Cream | Erythema, scaling, dryness, burning | Can be more pronounced in the initial stages of treatment |

A study comparing adapalene 0.1% gel to tazarotene 0.1% cream found that the tazarotene cream was associated with a higher incidence of erythema and scaling at week 2, although these effects diminished by week 12. Furthermore, treatment-related adverse events were more frequent with the cream formulation in this particular study.

Experimental Protocols

The following are generalized protocols for clinical trials evaluating the efficacy and safety of topical treatments for acne vulgaris, based on methodologies reported in the cited literature.

3.1 Study Design: Randomized Controlled Trial

A multicenter, randomized, double-blind, parallel-group study is the gold standard for evaluating the efficacy and safety of topical acne treatments.

-

Objective: To compare the efficacy and safety of Tazarotene 0.1% Gel versus Tazarotene 0.1% Cream in subjects with moderate to severe facial acne vulgaris.

-

Primary Efficacy Endpoints:

-

Mean percent change in inflammatory (papules and pustules) and non-inflammatory (open and closed comedones) lesion counts from baseline to week 12.

-